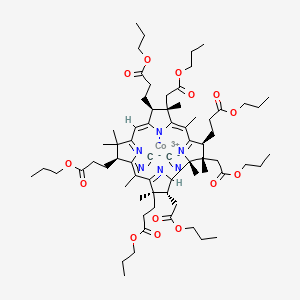

Dicyanocobyrinic acid heptapropyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of nitrite ionophore II involves the esterification of dicyanocobyrinic acid with heptapropyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods: Industrial production of nitrite ionophore II follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure consistency and high yield. The final product is subjected to rigorous quality control measures to meet the standards required for its application in ion-selective electrodes .

Types of Reactions:

Oxidation: Nitrite ionophore II can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can also be reduced under specific conditions, although this is less common.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of nitrite ionophore II.

Reduction: Reduced forms of the compound, often with altered ester groups.

Substitution: Substituted derivatives with different alkyl or aryl groups.

Applications De Recherche Scientifique

Nitrite ionophore II has a wide range of applications in scientific research:

Chemistry: Used in the development of ion-selective electrodes for the detection of nitrite ions in environmental and industrial samples.

Biology: Employed in biosensors for monitoring nitrite levels in biological systems, which is crucial for studying nitrogen metabolism and related processes.

Medicine: Utilized in diagnostic devices for measuring nitrite levels in bodily fluids, aiding in the diagnosis of certain medical conditions.

Industry: Applied in environmental monitoring to detect nitrite contamination in water and soil samples

Mécanisme D'action

The mechanism of action of nitrite ionophore II involves the selective binding of nitrite ions through coordination with the cobalt center in the compound. This binding occurs due to the specific geometry and electronic properties of the ionophore, which allows it to differentiate nitrite ions from other anions. The bound nitrite ions can then be detected through changes in the electrode potential, providing a quantitative measure of nitrite concentration .

Comparaison Avec Des Composés Similaires

- Nitrite ionophore I

- Nitrate ionophore VI

- Lead ionophore IV

- Cadmium ionophore I

Comparison: Nitrite ionophore II is unique in its high selectivity for nitrite ions compared to other ionophores. While nitrite ionophore I also binds nitrite ions, nitrite ionophore II offers improved stability and sensitivity. Nitrate ionophore VI, on the other hand, is selective for nitrate ions and is used in different applications. Lead ionophore IV and cadmium ionophore I are selective for lead and cadmium ions, respectively, and are used in the detection of these heavy metals .

Propriétés

Formule moléculaire |

C68H101CoN6O14 |

|---|---|

Poids moléculaire |

1285.5 g/mol |

Nom IUPAC |

cobalt(3+);propyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris(2-oxo-2-propoxyethyl)-3,13,17-tris(3-oxo-3-propoxypropyl)-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;dicyanide |

InChI |

InChI=1S/C66H101N4O14.2CN.Co/c1-16-31-78-50(71)26-23-44-48-39-49-62(10,11)45(24-27-51(72)79-32-17-2)57(68-49)42(8)59-63(12,30-29-53(74)81-34-19-4)47(38-54(75)82-35-20-5)61(69-59)66(15)65(14,41-56(77)84-37-22-7)46(25-28-52(73)80-33-18-3)58(70-66)43(9)60(67-48)64(44,13)40-55(76)83-36-21-6;2*1-2;/h39,44-47,61H,16-38,40-41H2,1-15H3;;;/q3*-1;+3/t44-,45-,46-,47+,61?,63-,64+,65+,66+;;;/m1.../s1 |

Clé InChI |

WMGFZOGMMFWUJM-GRQAXCPQSA-N |

SMILES isomérique |

CCCOC(=O)CC[C@@H]1/C/2=C/C3=N/C(=C(\C4=NC([C@@H]([C@@]4(C)CCC(=O)OCCC)CC(=O)OCCC)[C@]5([C@@]([C@@H](C(=N5)/C(=C(/[C@@]1(C)CC(=O)OCCC)\[N-]2)/C)CCC(=O)OCCC)(C)CC(=O)OCCC)C)/C)/[C@H](C3(C)C)CCC(=O)OCCC.[C-]#N.[C-]#N.[Co+3] |

SMILES canonique |

CCCOC(=O)CCC1C2=CC3=NC(=C(C4=NC(C(C4(C)CCC(=O)OCCC)CC(=O)OCCC)C5(C(C(C(=N5)C(=C(C1(C)CC(=O)OCCC)[N-]2)C)CCC(=O)OCCC)(C)CC(=O)OCCC)C)C)C(C3(C)C)CCC(=O)OCCC.[C-]#N.[C-]#N.[Co+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)

![6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B12052687.png)

![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)

![1-[(3,4-Dimethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052737.png)